![molecular formula C10H19NO3 B13222960 2-(2-Ethylmorpholin-4-yl)butanoic acid](/img/structure/B13222960.png)
2-(2-Ethylmorpholin-4-yl)butanoic acid
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Overview
Description
2-(2-Ethylmorpholin-4-yl)butanoic acid is a chemical compound with the molecular formula C10H19NO3. It is often encountered in its hydrochloride form, which is used in various research and industrial applications. This compound features a morpholine ring substituted with an ethyl group and a butanoic acid moiety, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylmorpholin-4-yl)butanoic acid typically involves the reaction of morpholine with ethyl bromide to introduce the ethyl group. This is followed by the addition of a butanoic acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the use of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps like distillation and crystallization to purify the final product. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylmorpholin-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Ethylmorpholin-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Ethylmorpholin-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in research and drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylmorpholin-4-yl)butanoic acid
- 2-(2-Propylmorpholin-4-yl)butanoic acid
- 2-(2-Isopropylmorpholin-4-yl)butanoic acid
Uniqueness
2-(2-Ethylmorpholin-4-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the ethyl group provides a balance of hydrophobicity and steric effects, making it suitable for a variety of applications in research and industry.
Biological Activity
2-(2-Ethylmorpholin-4-yl)butanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₁H₁₅N₁O₂
Molecular Weight: 197.25 g/mol
IUPAC Name: this compound
The compound features a morpholine ring, which is known for its role in various biological activities, including enzyme inhibition and receptor interactions.
- Syk Kinase Inhibition :
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Pharmacological Studies
Case Studies
- Chronic Lymphocytic Leukemia (CLL) :
- Rheumatoid Arthritis :
- Neurodegenerative Diseases :
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(2-ethylmorpholin-4-yl)butanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-3-8-7-11(5-6-14-8)9(4-2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
TUPUNLGRYCUIQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCO1)C(CC)C(=O)O |
Origin of Product |
United States |
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